2-Furyl(2-thienyl)methanone

Vue d'ensemble

Description

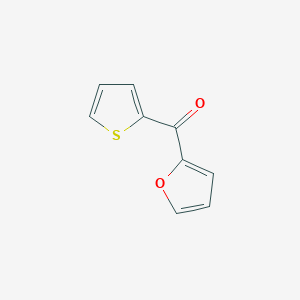

2-Furyl(2-thienyl)methanone is an organic compound with the molecular formula C₉H₆O₂S. It is a heterocyclic compound that contains both furan and thiophene rings, making it an interesting subject of study in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Furyl(2-thienyl)methanone can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Furyl(2-thienyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-furyl(2-thienyl)methanone exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies utilizing the MTT colorimetric method have shown that specific derivatives display effective inhibition against human gastric adenocarcinoma and promyelocytic leukemia cells. The half-wave potential values of these compounds indicate their sensitivity to electron-donor effects, suggesting potential mechanisms for their anticancer properties .

Endothelin Antagonism

Compounds related to this compound have been identified as effective modulators of the endothelin family of peptides. These compounds have shown promise in treating conditions such as hypertension, heart disease, and inflammatory diseases. Their activity in vitro and in vivo suggests they may serve as therapeutic agents targeting endothelin-related pathologies .

Materials Science

Synthesis of Novel Porphyrin Conjugates

The incorporation of 2-furyl and 2-thienyl groups into porphyrin structures has led to the development of novel conjugates with enhanced optical properties. These conjugates demonstrate red-shifted absorption and emission bands compared to traditional porphyrins, facilitating applications in photodynamic therapy and solar energy conversion. The efficient photoinduced electron transfer processes observed in these systems highlight their potential for use in advanced materials .

Synthetic Methodologies

Efficient Synthetic Reactions

The reactivity of this compound has been exploited in various synthetic pathways, including the α-arylation reactions involving enamines and enamides. These reactions allow for the introduction of diverse functional groups into complex organic molecules, enhancing the versatility of synthetic organic chemistry . The ability to generate aluminum reagents from thiophene derivatives further expands the scope for synthesizing new compounds with tailored properties .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Furyl(2-thienyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The compound’s unique structure allows it to interact with multiple biological targets, making it a versatile molecule for various applications .

Comparaison Avec Des Composés Similaires

2-Furyl(2-thienyl)methanone can be compared with other similar compounds, such as:

2-Furyl(2-thienyl)methanol: This compound is a reduced form of this compound and exhibits different chemical properties and reactivity.

2-Furyl(2-thienyl)carboxylic acid: An oxidized derivative of this compound, this compound has distinct applications in organic synthesis and medicinal chemistry.

5-Nitro-2-Furyl(2-thienyl)methanone: This compound contains a nitro group, which enhances its antimicrobial activity and makes it a potent bioactive molecule.

The uniqueness of this compound lies in its balanced chemical properties, allowing it to participate in various reactions and applications while maintaining stability and reactivity .

Activité Biologique

2-Furyl(2-thienyl)methanone, also known as 2-thenoyl furan, is a heterocyclic compound featuring both furan and thiophene rings linked by a carbonyl group. This unique structure imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has been synthesized through methods such as Friedel-Crafts acylation and characterized using techniques like NMR and IR spectroscopy. This article explores the biological activities associated with this compound, including its potential medicinal applications and mechanisms of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A furan ring (5-membered aromatic ring containing oxygen).

- A thiophene ring (5-membered aromatic ring containing sulfur).

- A ketone functional group attached to a methylene bridge.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound have shown potential as inhibitors of peptidyl-prolyl cis-trans isomerases (PPIases), which are crucial in protein folding and cellular signaling pathways. These enzymes are often implicated in various cancers, suggesting that this compound may exhibit anticancer activity through modulation of these pathways .

Case Study:

A study investigated the cytotoxic effects of similar compounds on cancer cell lines. The results demonstrated that derivatives of this compound could inhibit growth in B16 melanoma cells, with IC50 values indicating significant potency against tumor cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is believed to result from its ability to interact with specific molecular targets, including:

- Enzymes: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

- Receptors: It can modulate receptor functions, leading to altered cellular responses .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Thienylmethanone | Contains a thiophene ring connected to a ketone | Precursor in organic synthesis |

| 2-Furylmethanone | Features only the furan ring attached to a ketone | Different reactivity compared to thienyl derivatives |

| 3-Furyl(3-thienyl)methanone | Similar structure but different positioning | Distinct biological activities due to structural variations |

The dual heterocyclic nature of this compound enhances its reactivity and potential applications compared to its analogs.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Friedel-Crafts Acylation: This method involves the reaction of furan with 2-thenoyl chloride under acidic conditions.

- Characterization Techniques: NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm its structure and purity.

Propriétés

IUPAC Name |

furan-2-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCJGKJDFRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397185 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20409-51-2 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.